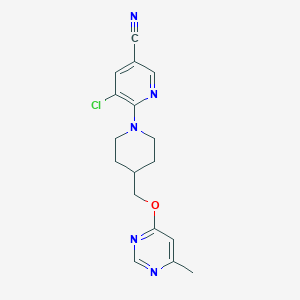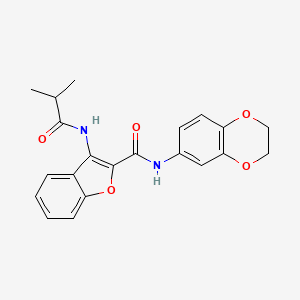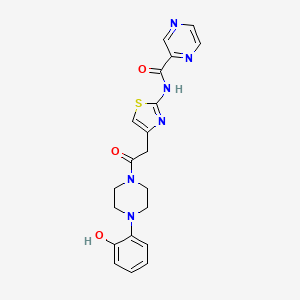
5-Chlor-6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound featuring a combination of a pyrimidine ring, a piperidine ring, and a nicotinonitrile group. This multi-functional structure makes it a molecule of interest in various fields, including synthetic chemistry and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
This compound has several applications:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Medicine: : Investigated for potential pharmaceutical properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Could be used in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: : This step includes reactions such as condensation of suitable substrates under specific conditions.
Piperidine Ring Attachment: : Introduction of the piperidine moiety, often via reductive amination.
Chlorination and Addition of Nicotinonitrile Group: : The final steps involve chlorination and the attachment of the nicotinonitrile group to form the target compound.
Industrial Production Methods
In industrial settings, the production of this compound would likely be scaled up using batch or continuous flow chemistry methods, with optimized reaction conditions to maximize yield and purity while minimizing waste and cost.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of reactions:
Oxidation: : It can be oxidized, particularly at the methyl group on the pyrimidine ring.
Reduction: : The nitrile group can be reduced to an amine.
Substitution: : The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Sodium hydroxide or other nucleophiles.
Major Products
From these reactions, products like hydroxyl derivatives, amine derivatives, and substituted derivatives can be obtained, each varying based on the specific reagents and conditions used.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism of action would depend on its application. In pharmaceutical contexts, it may interact with specific enzymes or receptors, affecting pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
Compared to similar compounds, 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile has a unique combination of functional groups that provide it with distinct chemical reactivity and potential biological activities.
Similar Compounds
6-Methyl-2-(pyrimidin-4-yl)piperidine
4-(6-Methylpyrimidin-4-yl)piperidine-1-carboxylic acid
5-Chloro-2-(nicotinonitrile)piperidine
These compounds share structural elements but differ in their specific functional groups and, consequently, their properties and applications.
For more detailed exploration and synthesis routes, do delve into some specialized chemistry literature. You'll find a treasure trove of techniques and nuanced discussions there.
Eigenschaften
IUPAC Name |
5-chloro-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-12-6-16(22-11-21-12)24-10-13-2-4-23(5-3-13)17-15(18)7-14(8-19)9-20-17/h6-7,9,11,13H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMPEBGPDHKLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2571045.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2571048.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2571050.png)
![2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol](/img/structure/B2571053.png)

![2-{[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2571055.png)
![methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2571056.png)

![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2571058.png)
![2-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2571060.png)




